(R)-2-Amino-2-methylpent-4-enoic acid
CAS No.: 96886-56-5
Cat. No.: VC21542670
Molecular Formula: C6H11NO2
Molecular Weight: 129,16 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 96886-56-5 |
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Molecular Formula | C6H11NO2 |
Molecular Weight | 129,16 g/mole |
IUPAC Name | (2R)-2-amino-2-methylpent-4-enoic acid |
Standard InChI | InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1 |
Standard InChI Key | QMBTZYHBJFPEJB-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@@](CC=C)(C(=O)O)N |
SMILES | CC(CC=C)(C(=O)O)N |
Canonical SMILES | CC(CC=C)(C(=O)O)N |
Chemical Identity and Basic Information
(R)-2-Amino-2-methylpent-4-enoic acid is an organic compound belonging to the class of α-amino acids. It features a quaternary carbon at position 2, which bears an amino group, a methyl substituent, and serves as the attachment point for both the carboxyl group and the allyl side chain.
Nomenclature and Synonyms
This compound is known by several synonyms across scientific literature:
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L-α-ALLYLALANINE
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H-alpha-All-L-Ala-OH
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L-alpha-Allylalanine
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L-α-Methylallylalanine
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(R)-2-Amino-2-methyl-4-pentenoic acid
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(2R)-2-amino-2-methylpent-4-enoic acid
It should be noted that the (R)- prefix denotes the specific stereochemistry at the chiral center (carbon-2), distinguishing it from its enantiomer, (S)-2-Amino-2-methylpent-4-enoic acid.
Chemical Structure and Composition
The compound possesses a single chiral center with the R configuration and features a terminal alkene functional group, providing opportunities for further chemical modifications. Its structure integrates both aliphatic and amino acid characteristics, contributing to its versatility in synthetic applications.
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of (R)-2-Amino-2-methylpent-4-enoic acid are critical for understanding its behavior in various applications and research settings.
Table 1: Key Physical and Chemical Properties
Solubility and Solution Properties
Understanding the solubility of (R)-2-Amino-2-methylpent-4-enoic acid is essential for its applications in research and chemical synthesis. While specific solubility data is limited in the available sources, it likely follows patterns typical of amino acids, being soluble in water and polar solvents, with limited solubility in non-polar organic solvents.
For research applications, proper solution preparation is crucial:
Table 2: Stock Solution Preparation Guide
When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility properties. To avoid product degradation from repeated freeze-thaw cycles, the prepared solutions should be stored in separate aliquots .
Synthesis and Preparation Methods
Asymmetric Synthesis Approaches
The synthesis of (R)-2-Amino-2-methylpent-4-enoic acid requires methods that can establish the correct stereochemistry at the quaternary carbon center. One effective approach involves asymmetric phase-transfer catalysis (PTC) C-alkylation.
Research has demonstrated that chiral catalysts derived from tartaric acid and aminophenols (including TADDOL and NOBIN derivatives) can effectively catalyze the enantioselective alkylation of Schiff's bases derived from alanine esters and benzaldehydes. This approach has successfully produced (R)-alpha-allylalanine (another name for our compound of interest) with yields of 61-93% and enantiomeric excesses (ee) ranging from 69-93% .
The stereoselectivity of these reactions can be controlled by the choice of chiral catalyst. When (S,S)-TADDOL or (R)-NOBIN are used as catalysts, the reaction produces the opposite enantiomer, (S)-2-Amino-2-methylpent-4-enoic acid .
Applications in Research and Chemical Synthesis
Role as a Building Block in Organic Synthesis
As a non-proteinogenic amino acid with a reactive terminal alkene group, (R)-2-Amino-2-methylpent-4-enoic acid serves as a valuable building block in organic synthesis. The terminal alkene provides a functional handle for further transformations, while the quaternary carbon center introduces conformational constraints that can be beneficial in various applications.
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with (R)-2-Amino-2-methylpent-4-enoic acid, including:
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(2R)-2-Methylpent-4-enoic acid: This related compound lacks the amino group but maintains the chiral methyl group and terminal alkene. It has been used in drug synthesis and can be prepared using chiral auxiliaries like oxazolidinone derivatives .
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Methyl 2-Amino-4-methylpent-4-enoate: A structurally related ester derivative that differs in the position of the methyl group on the alkene rather than at the alpha carbon .
These structural analogues highlight the diversity of related compounds and their potential applications in organic synthesis and pharmaceutical research.
Functional Comparison
The functional properties of (R)-2-Amino-2-methylpent-4-enoic acid distinguish it from related compounds:
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The presence of both amino and carboxylic acid groups enables peptide bond formation
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The quaternary carbon center introduces conformational constraints
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The terminal alkene provides a reactive handle for further modifications
These features make (R)-2-Amino-2-methylpent-4-enoic acid a versatile building block with unique applications in research and synthesis.
Current Research and Future Directions
Recent Developments
Recent research involving (R)-2-Amino-2-methylpent-4-enoic acid has focused on improving synthetic methodologies and exploring potential applications. The development of efficient asymmetric synthesis methods, such as those using chiral catalysts derived from tartaric acid and aminophenols, represents a significant advancement in making this compound more accessible for research .
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